5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile
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Overview
Description
5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile is a heterocyclic organic compound that features a pyrrole ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . Another method includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . Additionally, the iodine-promoted cyclization of enaminone with aryl methyl ketones has been demonstrated as a useful method for the synthesis of pyrrolin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- Indole derivatives
- Imidazole derivatives
Uniqueness
5-amino-3-oxo-3,4-dihydro-2H-pyrrole-4-carbonitrile is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
5-amino-3-oxo-2,4-dihydropyrrole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-1-3-4(9)2-8-5(3)7/h3H,2H2,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAYJEXWMLVDMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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